Home > Products > Screening Compounds P88080 > Prostaglandin H1
Prostaglandin H1 -

Prostaglandin H1

Catalog Number: EVT-1567880
CAS Number:
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prostaglandin H1 (PGH1) is a naturally occurring prostaglandin and a key intermediate in the biosynthetic pathway of the 1-series prostaglandins. [] It is produced from dihomo-γ-linolenic acid (DGLA) by the cyclooxygenase enzyme. [] While often considered a precursor to "anti-inflammatory" prostaglandins, PGH1 itself exhibits pro-inflammatory activity. [] This dual nature makes PGH1 a subject of significant interest in various scientific research areas.

Future Directions
  • Investigating the role of PGH1 in specific disease models: Future research should explore the contribution of PGH1 to the pathogenesis of inflammatory and allergic diseases like asthma and atopic dermatitis. [] Understanding its involvement in these conditions may lead to novel therapeutic strategies.
  • Developing specific PGH1 modulators: Designing and synthesizing molecules that can selectively target and modulate PGH1 activity could be valuable tools for dissecting its biological functions and therapeutic potential. []

Prostaglandin H2 (PGH2)

  • Compound Description: Prostaglandin H2 is a prostaglandin endoperoxide, acting as a key intermediate in the biosynthesis of other prostaglandins, including thromboxane A2 and prostacyclin. [] It serves as a substrate for both thromboxane synthase and prostacyclin synthase. [, ]
  • Relevance: PGH2 shares a similar structure with PGH1, differing only in the degree of unsaturation in their side chains. Both act as substrates for thromboxane synthase, with PGH2 demonstrating higher catalytic activity. [] Additionally, both compounds can inactivate prostaglandin I synthase in a mechanism-based manner, although PGH2 exhibits a greater inactivating effect. []

Prostaglandin G2 (PGG2)

  • Compound Description: PGG2, another prostaglandin endoperoxide, serves as the direct precursor to PGH2 in the prostaglandin biosynthesis pathway. [] Like PGH2, it can be converted to thromboxane A2 by thromboxane synthase. []
  • Relevance: PGG2 is structurally similar to PGH1, differing in the presence of a hydroperoxy group instead of a hydroxyl group at the 15-carbon position and the degree of unsaturation in their side chains. []

Prostaglandin H3 (PGH3)

  • Compound Description: PGH3 is a prostaglandin endoperoxide derived from eicosapentaenoic acid (EPA). [] Similar to PGH2, it acts as a substrate for both thromboxane synthase and prostacyclin synthase. []
  • Relevance: PGH3 displays structural similarities to PGH1, differing in the degree of unsaturation in their side chains. []

8-iso-Prostaglandin H2 (8-iso-PGH2)

  • Compound Description: 8-iso-PGH2 is an isomer of PGH2. While it can be converted by thromboxane synthase to its corresponding C17 metabolite and malondialdehyde, it does not yield a thromboxane derivative. [] Unlike PGH2, 8-iso-PGH2 is not efficiently converted to a prostacyclin derivative by prostacyclin synthase. []
  • Relevance: 8-iso-PGH2 shares the same bicyclic endoperoxide core structure as PGH1 but differs in the stereochemistry at the 8-carbon position and the degree of unsaturation in their side chains. []

13(S)-hydroxy-Prostaglandin H2 (13(S)-hydroxy-PGH2)

  • Relevance: 13(S)-hydroxy-PGH2 possesses a similar bicyclic endoperoxide structure to PGH1 but differs in the stereochemistry at the 13-carbon position and the degree of unsaturation in their side chains. []

15-keto-Prostaglandin H2 (15-keto-PGH2)

  • Compound Description: 15-keto-PGH2 is a derivative of PGH2. Similar to PGH2, it is converted by thromboxane synthase to its corresponding C17 metabolite and malondialdehyde but not to a thromboxane derivative. [] Similar to 13(S)-hydroxy-PGH2, it is nearly completely isomerized to its corresponding prostacyclin derivative by prostacyclin synthase. []
  • Relevance: 15-keto-PGH2 retains a similar bicyclic endoperoxide structure to PGH1 but differs in the presence of a keto group instead of a hydroxyl group at the 15-carbon position and the degree of unsaturation in their side chains. []

9,11-dihydroxy-15S-mercaptoprosta-5,13-dienoic acid

  • Compound Description: This compound is a thiol analog of prostaglandin, exhibiting potent inhibitory activity against prostaglandin endoperoxide synthetase (prostaglandin synthase). []
  • Relevance: This thiol analog shares structural similarities with PGH1, particularly in its side chain, but replaces the characteristic endoperoxide bridge with hydroxyl groups and incorporates a thiol group. []

9,11-dihydroxy-15R-mercaptoprosta-5,13-dienoic acid

  • Compound Description: This compound, similar to its 15S isomer, acts as a potent thiol analog inhibitor of prostaglandin endoperoxide synthetase. []
  • Relevance: This thiol analog shares a similar structure with PGH1, featuring a structurally related side chain, but replaces the endoperoxide bridge with hydroxyl groups and incorporates a thiol group. []

1-mercapto-9,11,15-trihydroxyprosta-5,13-diene

  • Compound Description: This compound is another thiol analog of prostaglandin, demonstrating potent inhibitory activity against prostaglandin endoperoxide synthetase. []
  • Relevance: This thiol analog shares a similar side chain structure with PGH1 but replaces the endoperoxide bridge with hydroxyl groups and incorporates a thiol group at the 1-carbon position. []

1-mercapto-9-oxo-11,15-dihydroxyprosta-5,13-diene

  • Compound Description: This compound represents another thiol analog of prostaglandin, showcasing potent inhibitory activity against prostaglandin endoperoxide synthetase. []
  • Relevance: This thiol analog exhibits structural similarities with PGH1 in its side chain but replaces the endoperoxide bridge with a ketone and hydroxyl groups and incorporates a thiol group at the 1-carbon position. []

(±)-8-aza-9a,9b-dicarbaprostaglandin H1

  • Compound Description: This compound is a stable analog of PGH1, where the bicyclic peroxide system is substituted with a 2-azabicyclo[2.2.1]heptane ring. []
  • Relevance: This analog is structurally similar to PGH1, retaining the essential side chains but incorporating a nitrogen-containing heterocycle in place of the endoperoxide bridge for enhanced stability. []

9,11-epoxymethano-PGF2α

  • Compound Description: This compound acts as a competitive inhibitor of both thromboxane synthase and prostacyclin synthase by binding to the heme iron within these enzymes. []
  • Relevance: Though structurally distinct from PGH1, this compound offers insights into the binding interactions within the active sites of enzymes involved in PGH1 metabolism. []

11,9-epoxymethano-PGF2α

  • Relevance: Though structurally different from PGH1, this compound, along with its isomer, contributes to understanding the structural requirements for interacting with enzymes involved in PGH1 metabolism. []
Overview

Prostaglandin H1 is a significant bioactive lipid compound involved in various physiological processes. It serves as a precursor to thromboxanes and plays a crucial role in the regulation of inflammation and platelet aggregation. Prostaglandin H1 is synthesized from arachidonic acid through the action of cyclooxygenase enzymes, which convert this fatty acid into prostaglandin H1 and other related compounds.

Source

Prostaglandin H1 is derived from the metabolism of arachidonic acid, which is released from membrane phospholipids by phospholipase A2. This compound is primarily produced in various tissues, including the vascular endothelium and platelets, where it influences multiple biological functions.

Classification

Prostaglandin H1 belongs to the class of compounds known as prostaglandins, which are categorized as eicosanoids. Eicosanoids are signaling molecules derived from fatty acids that exert complex effects on various physiological systems.

Synthesis Analysis

Methods

The synthesis of prostaglandin H1 can be achieved through several methods, including biochemical synthesis and chemoenzymatic approaches.

  1. Biochemical Synthesis: Prostaglandin H1 can be synthesized enzymatically using cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H1.
  2. Chemoenzymatic Synthesis: Recent advancements have led to concise and scalable methods for synthesizing prostaglandins using a combination of chemical and enzymatic reactions. These methods typically involve 5 to 7 steps to achieve high yields and purity of prostaglandin H1 .

Technical Details

The enzymatic synthesis often utilizes specific isoforms of cyclooxygenases that preferentially produce prostaglandin H1 over other prostaglandins. Conditions such as temperature, pH, and substrate concentration are critical for optimizing yield.

Molecular Structure Analysis

Structure

Prostaglandin H1 has a complex molecular structure characterized by a cyclopentane ring with various functional groups. Its chemical formula is C20H32O5, indicating it contains 20 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms.

Data

The structural features of prostaglandin H1 include:

  • A cyclopentane ring.
  • Hydroxyl groups at specific positions that contribute to its biological activity.
  • A double bond that plays a role in its reactivity and interaction with receptors.
Chemical Reactions Analysis

Reactions

Prostaglandin H1 undergoes various chemical reactions that are essential for its biological function:

  1. Conversion to Thromboxanes: Prostaglandin H1 serves as a precursor for thromboxane A2, which is crucial for platelet aggregation.
  2. Receptor Interactions: Prostaglandin H1 can interact with specific receptors, influencing cellular signaling pathways related to inflammation and vascular function.

Technical Details

The conversion reactions typically involve the action of thromboxane synthase, which catalyzes the transformation of prostaglandin H1 into thromboxane A2. The kinetics of these reactions can be influenced by factors such as enzyme concentration and substrate availability.

Mechanism of Action

Process

Prostaglandin H1 exerts its effects primarily through binding to specific G-protein-coupled receptors located on the surface of target cells. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as:

  • Vasoconstriction: Influences blood vessel tone.
  • Platelet Aggregation: Enhances clot formation by promoting platelet activation.

Data

Studies have shown that prostaglandin H1 has a lower potency in stimulating cyclic adenosine monophosphate accumulation compared to other prostaglandins like prostaglandin E1, indicating its specific role in modulating physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 336.47 g/mol.
  • Appearance: Typically exists as a colorless or pale yellow oil.
  • Solubility: Soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Prostaglandin H1 is relatively stable under physiological conditions but can degrade upon exposure to light or heat.
  • Reactivity: The presence of double bonds makes it reactive towards nucleophiles and electrophiles, influencing its biological activity.
Applications

Scientific Uses

Prostaglandin H1 has several applications in scientific research:

  • Pharmacological Studies: Investigated for its role in cardiovascular health and disease due to its effects on platelet function and vascular tone.
  • Biochemical Research: Used as a standard in assays measuring prostaglandins' levels in biological samples.
  • Therapeutic Development: Potential target for drug development aimed at modulating inflammatory responses or preventing thrombosis.
Introduction to Prostaglandin H1

Prostaglandin H1 (PGH1) is a pivotal cyclooxygenase metabolite derived from dihomo-γ-linolenic acid (DGLA), serving as the central precursor for the biosynthesis of 1-series prostaglandins. This 20-carbon oxylipin features a distinctive cyclopentane ring and a reactive endoperoxide bridge, positioning it at the intersection of anti-inflammatory and pro-inflammatory signaling pathways. As an unstable lipid intermediate, PGH1 exists transiently but exerts significant influence through its enzymatic conversion to downstream mediators [2] [4] [6].

Definition and Structural Classification of Prostaglandins

Prostaglandins constitute a subclass of eicosanoids—oxygenated, 20-carbon fatty acid derivatives with diverse hormone-like functions. All prostaglandins share a core prostanoic acid skeleton characterized by:

  • A 5-membered cyclopentane ring
  • Two aliphatic side chains (7-carbon carboxylate "upper chain" and 8-carbon hydrocarbon "lower chain")
  • Oxygen-containing functional groups [7] [10]

Table 1: Structural Classification of Prostaglandins

ClassRing ModificationsCarbon-Carbon Double BondsPrecursor Fatty Acid
1-seriesHydroxy/keto groups1 (Δ13)Dihomo-γ-linolenic acid (DGLA)
2-seriesVariable substituents2 (Δ5, Δ13)Arachidonic acid (AA)
3-seriesMinimal ring saturation3 (Δ5, Δ13, Δ17)Eicosapentaenoic acid (EPA)

PGH1 (molecular formula: C₂₀H₃₄O₅) belongs to the 1-series prostaglandins, distinguished by the absence of a Δ5 double bond in its hydrocarbon backbone compared to PGH2. This structural difference arises from its precursor, DGLA (20:3 ω-6), which lacks the Δ5 unsaturation present in arachidonic acid. The molecule features:

  • A 15-hydroperoxy group (-OOH) at C15
  • An endoperoxide bridge between C9 and C11
  • A secondary alcohol at C15 [4] [9] [10]

The reactive endoperoxide moiety makes PGH1 highly unstable, with a half-life of approximately 4–5 minutes under physiological conditions. This instability facilitates its rapid enzymatic conversion to prostacyclin (PGI1), thromboxanes (TXA1), and classical prostaglandins (PGE1, PGD1, PGF1α) via tissue-specific isomerases and synthases [6] [10].

Historical Discovery of PGH1 and Its Precursor Role in the 1-Series Prostaglandins

The characterization of PGH1 emerged from foundational research on prostaglandin biosynthesis:

  • 1966: Hamberg and Samuelsson first described prostaglandin endoperoxides during studies of sheep vesicular gland cyclooxygenase activity, though initial work focused on arachidonate-derived PGH2 [3] [9]
  • 1970s: Enzymatic studies confirmed COX-1/COX-2 metabolism of DGLA to PGH1, establishing it as the obligate intermediate for 1-series prostaglandin biosynthesis [6] [9]
  • 2012: Seminal research by Ulbrich et al. revealed PGH1's unexpected role as a potent agonist of the pro-inflammatory receptor CRTH2 (DP2), challenging the simplistic "anti-inflammatory" label for 1-series prostaglandins [2] [5]

PGH1 occupies a central branch point in the 1-series prostaglandin cascade:

graph LRDGLA[DGLA] --> COX(COX-1/COX-2)COX --> PGH1PGH1 -->|PGI Synthase| PGI1[PGI1]PGH1 -->|TxA Synthase| TxA1[TxA1]PGH1 -->|PGE Synthase| PGE1[PGE1]PGH1 -->|PGD Synthase| PGD1[PGD1]PGH1 -->|PGF Synthase| PGF1α[PGF1α]

Unlike its metabolites, PGH1 itself demonstrates direct biological activity through CRTH2 receptor activation. This discovery resolved the paradox that DGLA supplementation exhibits anti-inflammatory effects despite PGH1's capacity to initiate pro-inflammatory signaling. The resolution lies in the tissue-specific expression of downstream synthases: cells expressing high levels of PGE1/PGI1 synthases convert PGH1 to anti-inflammatory mediators, while those lacking these enzymes permit PGH1 accumulation and CRTH2 activation [2] [5] [6].

Table 2: Major 1-Series Prostaglandins Derived from PGH1

ProstaglandinSynthasePrimary Functions
PGE1PGE synthaseVasodilation, gastric cytoprotection, inhibition of platelet aggregation
PGI1Prostacyclin synthaseVasodilation, bronchodilation, anti-thrombotic
TxA1Thromboxane synthasePlatelet aggregation (weaker than TxA2)
PGD1PGD synthaseRegulation of sleep, nociception, and allergic responses

Evolutionary Context of PGH1 in Lipid Mediator Biosynthesis

The biosynthesis of PGH1 represents an evolutionarily conserved pathway for oxylipin production across vertebrates:

  • Early origins: Cyclooxygenase-like enzymes appear in corals (450 million years ago), indicating ancient inflammatory signaling mechanisms predating vertebrate evolution [6] [10]
  • Functional conservation: The COX-1/COX-2 enzymatic cascade converting DGLA→PGG1→PGH1 is structurally and functionally conserved from bony fish to mammals [10]
  • Substrate flexibility: COX enzymes exhibit remarkable fatty acid promiscuity, metabolizing DGLA (ω-6), AA (ω-6), and EPA (ω-3) to respective 1-, 2-, and 3-series endoperoxides, suggesting evolutionary pressure to maintain lipid mediator diversity [6] [10]

The CRTH2 activation by PGH1 demonstrates functional evolutionary conservation:

  • PGH1 triggers Ca²⁺ flux in human Th2 lymphocytes and eosinophils with potency comparable to PGD2 (EC₅₀ ≈ 30 nM)
  • Induces eosinophil shape change (47% ± 8% maximal response vs. PGD2 control)
  • Mediates T-cell migration (chemotactic index 2.5 ± 0.4 at 100 nM)
  • These effects are abolished by CRTH2-specific antagonists (TM30089) but not DP1 antagonists, confirming receptor specificity [2] [5]

This conserved signaling highlights PGH1's role as an ancestral danger signal that predates the arachidonic acid-dominated systems in mammals. The persistence of DGLA metabolism suggests evolutionary advantages in certain inflammatory contexts, possibly related to its attenuated thrombotic potential compared to AA metabolites (e.g., TxA1 vs. TxA2) [2] [6] [10].

The biosynthetic machinery for PGH1 production shows tissue-specific adaptations:

  • Microsomal localization: PGH1 synthesis occurs on the endoplasmic reticulum membrane where COX enzymes colocalize with phospholipase A2 (cPLA2) for DGLA release
  • Peroxidase coupling: Prostaglandin hydroperoxidase reduces PGG1 to PGH1 using reducing equivalents from antioxidants like epinephrine or guaiacol, a mechanism conserved from bovine to human systems [9]
  • Catalytic efficiency: COX-2 processes DGLA with ≈40% lower efficiency than AA (kcat/Kₘ 8.7 vs. 21 μM⁻¹s⁻¹), explaining lower PGH1 production in most tissues under standard conditions [6]

Table 3: Comparative Features of Prostaglandin Endoperoxides

PropertyPGH1PGH2
Systematic Name(5Z,13E,15S)-9α,11α-Epidioxy-15-hydroperoxyprosta-5,13-dienoic acid(5Z,13E,15S)-9α,11α-Epidioxy-15-hydroperoxyprosta-5,13-dienoic acid
Precursor Fatty AcidDihomo-γ-linolenic acid (DGLA; 20:3 ω-6)Arachidonic acid (AA; 20:4 ω-6)
Double Bonds2 (Δ13 trans, Δ5 cis absent)3 (Δ13 trans, Δ5 cis)
Half-life (37°C)4–5 minutes3–4 minutes
Major Receptor TargetCRTH2/DP2TPα (thromboxane receptor)
Evolutionary AppearanceEarly bony fish (~420 MYA)Cartilaginous fish (~450 MYA)

This evolutionary perspective positions PGH1 not merely as a metabolic intermediate, but as a conserved signaling molecule with distinct functions in inflammatory responses. Its dual identity—as precursor to anti-inflammatory 1-series prostaglandins and direct activator of pro-inflammatory CRTH2—exemplifies the complexity of lipid mediator networks [2] [5] [6].

Properties

Product Name

Prostaglandin H1

IUPAC Name

7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16+,17+,18-,19+/m0/s1

InChI Key

NTAYABHEVAQSJS-CDIPTNKSSA-N

SMILES

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.